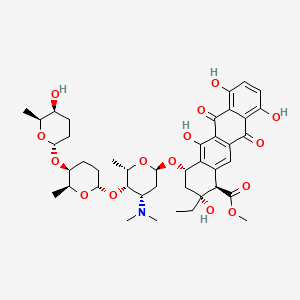

Rhodirubin B

Description

Historical Context of Anthracycline Antibiotics Research

The story of anthracyclines began in the early 1960s with the discovery of daunorubicin (B1662515) (also known as daunomycin) from a strain of Streptomyces peucetius. wikipedia.org This discovery marked a significant milestone in cancer chemotherapy, as daunorubicin demonstrated potent activity against leukemias and lymphomas. wikipedia.org Shortly after, a mutated variant of the same bacterium yielded doxorubicin (B1662922), which differed by a single hydroxyl group but exhibited a much broader spectrum of activity against solid tumors. wikipedia.org

These initial discoveries sparked a wave of research into this class of compounds, leading to the isolation and development of other clinically important anthracyclines like epirubicin (B1671505) and idarubicin. wikipedia.org The primary mechanism of action for these cytostatic antibiotics involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby leading to cell death. elsevier.esnih.gov Their effectiveness has made them a cornerstone of many chemotherapy regimens for various cancers, including breast, lung, ovarian, and stomach cancers. wikipedia.orgresearchgate.net Over the past half-century, research has continued to explore the vast chemical space of anthracyclines, seeking to understand their mechanisms of action, overcome challenges like cardiotoxicity, and discover new analogs with improved therapeutic profiles. wikipedia.orgelsevier.es

Significance of Microbial Metabolites in Contemporary Drug Discovery

Microorganisms are a prolific source of unique and structurally diverse bioactive compounds, playing a pivotal role in the development of natural product chemistry and medical therapies. medchemexpress.com The discovery of penicillin in the 20th century was a watershed moment that initiated the systematic search for drugs from microbial sources. medchemexpress.com Since then, microbial metabolites have proven to be effective as antimicrobial agents, anti-tumor agents, enzyme inhibitors, and anti-inflammatory compounds. medchemexpress.com

The organized search for microbial metabolites with pharmaceutical importance intensified in the late 1960s, leading to the discovery of numerous clinically significant drugs. taylorfrancis.com Today, a significant number of medicines in use are derived from terrestrial microorganisms. mdpi.com The chemical diversity of these natural products is vast, and they continue to be a crucial source of lead compounds for drug discovery. medchemexpress.com Modern approaches, such as genomics and bioinformatics, are further enhancing the ability to uncover novel bioactive compounds from both culturable and unculturable microorganisms. taylorfrancis.com The ongoing exploration of microbial sources underscores their enduring importance in the quest for new therapeutic agents. bmrat.orgoncotarget.com

Overview of Rhodilubin B within the Anthracycline Glycoside Family

Rhodilubin B is classified as an anthracycline glycoside, a family of compounds characterized by a tetracyclic aglycone structure linked to one or more sugar moieties. nih.gov The basic structure of an anthracycline consists of a four-ring system with an anthraquinone (B42736) backbone. wikipedia.org It is the variability in the aglycone structure and the attached sugar units that gives rise to the vast diversity within the anthracycline family.

While specific research on the biological activities and biosynthetic pathways of Rhodilubin B is not as extensive as for its more famous relatives like doxorubicin, its study contributes to the broader understanding of anthracycline chemistry and biology. The characterization of less common anthracyclines like Rhodilubin B helps to elucidate the structure-activity relationships within this class of molecules and can provide insights for the semi-synthesis or total synthesis of novel analogs with potentially improved properties. The investigation into the biosynthesis of such compounds, often involving complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems, is a vibrant area of research. nih.gov

Structure

2D Structure

Properties

CAS No. |

64502-82-5 |

|---|---|

Molecular Formula |

C42H55NO15 |

Molecular Weight |

813.9 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H55NO15/c1-8-42(51)17-28(32-21(36(42)41(50)52-7)15-22-33(38(32)48)39(49)35-26(46)10-9-25(45)34(35)37(22)47)57-31-16-23(43(5)6)40(20(4)55-31)58-30-14-12-27(19(3)54-30)56-29-13-11-24(44)18(2)53-29/h9-10,15,18-20,23-24,27-31,36,40,44-46,48,51H,8,11-14,16-17H2,1-7H3/t18-,19-,20-,23-,24-,27-,28-,29-,30-,31-,36-,40+,42+/m0/s1 |

InChI Key |

VGXIKBCXEHBHIQ-DBKSDKBWSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(C(O7)C)O)N(C)C)O |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for Rhodilubin B

Spectroscopic Approaches to Rhodilubin B Structure Determination

Spectroscopic techniques are indispensable for the non-destructive analysis of Rhodilubin B, offering detailed insights into its atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of Rhodilubin B. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map out the intricate framework of the molecule.

¹H NMR provides information about the chemical environment of protons, their multiplicity revealing neighboring protons, while integration gives the ratio of different types of protons. ox.ac.uk For complex molecules like Rhodilubin B, signal overlap can be a challenge, which can sometimes be mitigated by acquiring spectra at different temperatures.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity. rsc.org

COSY experiments identify protons that are coupled to each other, typically through two or three bonds, helping to trace out spin systems within the sugar residues and the aglycone.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for connecting different structural fragments, such as linking the sugar units to each other and to the aglycone. fiveable.me

The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information on the relative stereochemistry of the molecule.

Table 1: Representative NMR Data for Structural Fragments of Anthracyclines

| Structural Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NMR Correlations |

| Anomeric Protons (Sugars) | 4.5 - 5.5 | 95 - 105 | HMBC to aglycone attachment point |

| Aglycone Aromatic Protons | 7.0 - 8.5 | 110 - 140 | COSY correlations within the aromatic rings |

| Aglycone Aliphatic Protons | 1.5 - 4.0 | 20 - 70 | COSY and HMBC to establish ring structure |

| Sugar Ring Protons | 3.0 - 4.5 | 60 - 80 | COSY to trace sugar ring connectivity |

This table presents typical chemical shift ranges and correlations observed in the NMR spectra of anthracycline glycosides, the class of compounds to which Rhodilubin B belongs.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. uni-saarland.de When coupled with fragmentation techniques (MS/MS), it offers valuable structural insights. wikipedia.org

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of Rhodilubin B, which in turn allows for the calculation of its molecular formula. uni-saarland.de

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion of Rhodilubin B, followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. wikipedia.orgnationalmaglab.org The resulting fragment ions are then mass-analyzed. The fragmentation pattern is often predictable and provides a roadmap of the molecule's structure. Cleavage of the weaker glycosidic bonds is a common fragmentation pathway for glycosides, leading to the loss of sugar moieties. nationalmaglab.org This allows for the determination of the mass of individual sugar units and the aglycone. The fragmentation pattern can reveal the sequence of the sugar units in the oligosaccharide chain. scielo.brnih.gov

Advanced Spectroscopic Data Interpretation for Glycosidic Linkages

The precise determination of how the sugar units are connected to each other and to the aglycone is a critical aspect of structural elucidation. The stereochemistry of these glycosidic bonds (α or β) significantly influences the biological activity of anthracyclines. fiveable.me

NMR spectroscopy is a primary tool for this purpose. The chemical shift of the anomeric proton (H-1 of the sugar) and its coupling constant to the H-2 proton are indicative of the glycosidic bond's configuration. fiveable.me For instance, a small coupling constant (around 1-3 Hz) is often characteristic of an α-linkage, while a larger coupling constant (around 7-8 Hz) suggests a β-linkage in many common sugar conformations. NOESY experiments can also provide through-space correlations between the anomeric proton and protons on the aglycone or the adjacent sugar, confirming the linkage position and stereochemistry.

Mass spectrometry can also provide clues about glycosidic linkages. The relative intensities of fragment ions resulting from the cleavage of different glycosidic bonds can sometimes be correlated with the linkage type. nih.gov

Chemical Degradation Studies for Structural Confirmation

Chemical degradation involves breaking down the complex Rhodilubin B molecule into its smaller, more easily identifiable constituent parts. This classical approach provides definitive evidence for the identity of the building blocks of the molecule.

Acid Hydrolysis Products and Their Significance (e.g., ε-Pyrromycinone, Rhodosamine, 2-Deoxy-L-fucose, L-Rhodinose)

Acid hydrolysis is a standard method used to cleave the glycosidic bonds in compounds like Rhodilubin B. nih.govcelignis.comresearchgate.netresearchgate.net By treating Rhodilubin B with a dilute acid, the linkages between the sugar units and between the sugar chain and the aglycone are broken, releasing the individual components.

The resulting mixture is then separated and the individual components are identified using various analytical techniques, such as chromatography and spectroscopy, and by comparison with authentic reference compounds. The identification of the acid hydrolysis products of Rhodilubin B as ε-Pyrromycinone (the aglycone), and the sugars Rhodosamine, 2-Deoxy-L-fucose, and L-Rhodinose provides direct evidence of the building blocks that constitute the parent molecule.

Methanolysis Products and Their Structural Implications (e.g., Pyrromycin)

Methanolysis, a milder form of degradation than acid hydrolysis, can be used to selectively cleave certain bonds while leaving others intact. In the context of Rhodilubin B, controlled methanolysis can lead to the formation of Pyrromycin. Pyrromycin is an anthracycline that consists of the aglycone ε-Pyrromycinone linked to a single Rhodosamine sugar. The formation of Pyrromycin under these conditions indicates that Rhodosamine is the sugar directly attached to the aglycone in the Rhodilubin B structure.

Stereochemical Investigations of Rhodilubin B

The stereochemistry of a molecule refers to the spatial arrangement of its atoms. For complex molecules with multiple chiral centers, such as the anthracycline glycosides, determining the precise stereoconfiguration is a significant challenge. Early investigations into the rhodirubin family of compounds, which includes Rhodilubin B, established that they are trisaccharide-type glycosides.

Upon acid hydrolysis, rhodirubins yield ε-pyrromycinone as the aglycone component. The structural analysis of Rhodirubin B, through methods like mild methanolysis, revealed the presence of ε-pyrromycinone, rhodosamine, and two units of L-rhodinose. This composition distinguishes it from its close analog, Rhodirubin A, which contains 2-deoxy-L-fucose instead of one of the L-rhodinose units. The determination of the stereochemistry of these sugar moieties and their linkage to the aglycone, along with the configuration of the chiral centers within the aglycone itself, is paramount for a complete structural understanding. While detailed stereochemical data for Rhodilubin B is not extensively available in the provided search results, the methodologies applied to related compounds like Rhodirubin A, which involve Nuclear Magnetic Resonance (NMR) studies to confirm configurations such as 7S, 9R, and 10R for the aglycone, would be analogous for the investigation of Rhodilubin B. vulcanchem.com

Crystallographic Techniques for Absolute Configuration Determination

X-ray crystallography stands as a powerful and definitive method for determining the absolute configuration of chiral molecules. purechemistry.orgnumberanalytics.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. purechemistry.org From this pattern, a three-dimensional electron density map of the molecule can be constructed, which reveals the precise spatial arrangement of every atom. purechemistry.org

For a molecule like Rhodilubin B, obtaining a suitable single crystal is the first and often most challenging step. soton.ac.uk Once a crystal is grown, the diffraction data is collected. The analysis of this data, particularly the anomalous scattering effects from heavier atoms, allows for the determination of the absolute structure of the molecule in the crystalline state. nih.gov The Flack parameter is a critical value derived from the crystallographic data that helps in assessing the correctness of the determined absolute configuration. nih.gov It is important to note that the absolute configuration determined by X-ray crystallography pertains to the molecule in the solid state, which may not always be identical to its conformation in solution. flack.ch

The application of X-ray crystallography would provide unambiguous proof of the stereochemical assignments made through other spectroscopic methods and is considered the gold standard for absolute configuration determination. numberanalytics.comnih.gov While the search results mention the use of crystallography for related compounds, specific crystallographic data for Rhodilubin B was not found.

Biosynthesis of Rhodilubin B

Producing Microorganisms and Fermentation Strategies for Rhodilubin B

The production of Rhodilubin B is intrinsically linked to the metabolic capabilities of specific microorganisms, primarily belonging to the genus Streptomyces. frontiersin.org These bacteria are renowned for their ability to synthesize a vast array of secondary metabolites, including many clinically useful antibiotics and anticancer drugs. wikipedia.org

Characterization of Streptomyces Species Strains Involved in Rhodilubin B Production

While the specific strains producing Rhodilubin B are not extensively detailed in publicly available literature, the production of related anthracyclines is well-documented in various Streptomyces species. For instance, Streptomyces peucetius is a known producer of doxorubicin (B1662922) and daunorubicin (B1662515), both prominent anthracyclines. oup.com Similarly, Streptomyces galilaeus is recognized for its production of ε-pyrromycinone glycosides, which are structurally related to the aglycone core of Rhodilubin B. nih.gov The isolation and characterization of novel Streptomyces strains from diverse environments, such as beehives, continue to reveal new producers of bioactive compounds, including those with potential anticancer properties. uniovi.es

Strains involved in anthracycline production are often identified through screening programs that assess their antimicrobial or cytotoxic activities. Subsequent chemical analysis of the fermentation broth then allows for the identification of the produced compounds.

Optimization of Fermentation Conditions for Enhanced Rhodilubin B Biosynthesis

Maximizing the yield of Rhodilubin B from microbial fermentation requires a systematic optimization of various culture parameters. This process often involves a multi-faceted approach, considering factors such as media composition, pH, temperature, and aeration. Methodologies like response surface methodology (RSM) are frequently employed to efficiently explore the combined effects of these variables and identify optimal conditions. nih.govmdpi.com

Key factors that significantly influence anthracycline production include:

Carbon Source: The type and concentration of the carbon source are critical. Glucose is a commonly used carbon source, but its concentration can impact yield, with both insufficient and excessive levels being detrimental. oup.comnih.gov Some strains may also efficiently utilize other carbon sources like starch. nih.gov

Nitrogen Source: The choice of nitrogen source, such as yeast extract or peptone, and its concentration can profoundly affect biomass growth and secondary metabolite production. pakbs.orgvnuf.edu.vn

Aeration: Adequate oxygen supply is crucial for the biosynthesis of anthracyclines in Streptomyces. Higher oxygen absorption rates have been shown to enhance the production of glycosylated anthracyclines. nih.gov

pH: Maintaining the optimal pH of the fermentation medium is essential for both microbial growth and enzyme activity. vnuf.edu.vn

Temperature: The cultivation temperature must be controlled to ensure optimal growth and production. For many Streptomyces species, this is typically around 30°C. oup.compakbs.org

The following table summarizes key parameters and their typical ranges for optimizing anthracycline production:

| Parameter | Typical Range/Condition | Impact on Production |

| Carbon Source | Glucose (5-15 g/L), Starch | Influences biomass and product yield. oup.comnih.govnih.gov |

| Nitrogen Source | Yeast Extract, Peptone (e.g., 7.0 g/L) | Affects cell growth and metabolite synthesis. pakbs.orgvnuf.edu.vn |

| pH | 6.0 - 7.0 | Critical for enzyme function and cell viability. pakbs.orgvnuf.edu.vn |

| Temperature | 24 - 32°C (Optimal often around 30°C) | Affects growth rate and enzyme kinetics. oup.comnih.gov |

| Aeration | High oxygen absorption rate | Enhances the production of glycosylated anthracyclines. nih.gov |

| Inoculum Density | e.g., OD600 of 1.66 prior to induction | Influences the timing and level of production. nih.gov |

Submerged Fermentation Techniques for Microbial Production

The industrial-scale production of anthracyclines like Rhodilubin B predominantly utilizes submerged fermentation. pakbs.orgnih.gov In this technique, the producing microorganism is grown in a liquid medium within a bioreactor, allowing for precise control over fermentation parameters.

Streptomyces in submerged cultures often grow as mycelial pellets. pakbs.org This morphology can be advantageous, leading to better antibiotic yields compared to growth as free filaments. The fermentation process can be carried out in different modes:

Batch Fermentation: This is a common method where all nutrients are provided at the beginning of the cultivation. pakbs.org

Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients during the fermentation process. pakbs.orgnih.govnih.gov This can help to avoid substrate inhibition and prolong the production phase, often leading to higher product titers. Different feeding strategies, such as pulse feeding or continuous feeding based on dissolved oxygen levels, can be employed to optimize production. nih.gov

Enzymatic Pathways in Rhodilubin B Biosynthesis

Identification and Characterization of Genes and Enzymes Involved in Anthracyclinone Core Synthesis

The tetracyclic aromatic core of anthracyclines, known as the anthracyclinone, is synthesized by a type II polyketide synthase (PKS) complex. nih.gov This enzymatic machinery catalyzes the iterative condensation of small carboxylic acid units, typically acetate (B1210297) or propionate, to form a poly-β-keto chain.

The key enzymatic components and steps in this process include:

Minimal Polyketide Synthase (PKS): This core complex consists of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). It is responsible for the assembly of the initial polyketide chain. nih.gov

Ketoreductases, Aromatases, and Cyclases: A series of tailoring enzymes, including ketoreductases (KR), aromatases (ARO), and cyclases (CYC), act on the nascent polyketide chain to control its folding, cyclization, and aromatization, ultimately leading to the formation of the characteristic four-ring structure of the anthracyclinone. nih.gov

Oxygenases and Methyltransferases: Further modifications to the anthracyclinone core are carried out by other enzymes such as oxygenases and methyltransferases, which introduce hydroxyl and methyl groups at specific positions, contributing to the structural diversity of anthracyclines. nih.gov

The genes encoding these enzymes are typically clustered together on the microbial chromosome, forming a biosynthetic gene cluster (BGC). The identification and characterization of these BGCs are crucial for understanding and engineering the biosynthesis of novel anthracyclines.

Elucidation of Glycosyltransferase Activity in Sugar Attachment and Diversification

The final stage in the biosynthesis of many anthracyclines, including likely Rhodilubin B, involves the attachment of one or more sugar units to the anthracyclinone core. This glycosylation step is catalyzed by enzymes called glycosyltransferases (GTs). researchgate.netsigmaaldrich.com

Glycosyltransferases are responsible for transferring a sugar moiety from an activated sugar donor, such as a nucleotide sugar (e.g., UDP-glucose), to an acceptor molecule, in this case, the anthracyclinone. nih.gov These enzymes exhibit a high degree of regio- and stereospecificity, ensuring that the sugar is attached at the correct position and with the correct stereochemistry. sigmaaldrich.com

No Information Found on "Rhodirubin B"

Following a comprehensive search of scientific databases and scholarly articles, no information has been found on a chemical compound named "this compound." This includes a lack of data regarding its chemical structure, biosynthetic pathway, and any associated metabolic engineering or synthetic biology studies.

The provided outline requests detailed information on the biosynthesis and metabolic engineering of "this compound," specifically focusing on:

Metabolic Engineering and Synthetic Biology Approaches for Biosynthetic Pathway Modulation

Directed Biosynthesis of Novel Rhodilubin B Analogues through Pathway Engineering

Without any foundational research identifying "this compound" as a known natural product or a synthetically produced molecule, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content. The requested detailed research findings, data tables, and descriptions of biosynthetic mechanisms cannot be created without existing scientific literature on the subject.

Therefore, the generation of the requested article focusing solely on "this compound" cannot be fulfilled at this time. Should information on a different, known chemical compound be of interest, please provide the relevant name for a comprehensive review and article generation.

Synthetic and Semisynthetic Approaches to Rhodilubin B and Its Derivatives

Total Synthesis Strategies for the Prodiginine Aglycone Core Structure

The total synthesis of the prodiginine aglycone, the core structure without any sugar moieties, has been a subject of extensive research. A common and convergent strategy involves the synthesis of two key fragments: a monopyrrole unit and a bipyrrole unit, which are then coupled to form the characteristic tripyrrole scaffold. nih.gov

A pivotal intermediate in many total syntheses of prodiginines is 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). nih.govnih.gov The synthesis of MBC itself has been approached in various ways. One concise protocol involves the use of 4-methoxy-3-pyrrolin-2-one (B1330445) as a starting material. bris.ac.uk Another approach reported by Wasserman and co-workers utilized a photochemical generation of singlet oxygen to couple two pyrrole (B145914) units. chim.it

Once the MBC fragment is obtained, it can be condensed with a suitably substituted monopyrrole to yield the final prodiginine core. For instance, the total synthesis of Tambjamine K and a library of its unnatural analogs was achieved through such a strategy. nih.gov Similarly, the total synthesis of other prodiginine natural products like Tambjamines C, E, F, G, H, I, and J has been reported, relying on the coupling of a bipyrrole aldehyde with various amines. anu.edu.au

The synthesis of the monopyrrole fragment allows for the introduction of various substituents, which is crucial for creating diverse analogs. For example, in the synthesis of antimalarial prodiginines, different alkyl and aryl-substituted monopyrroles were prepared and coupled with the MBC core to explore structure-activity relationships. bris.ac.uk

A summary of key synthetic strategies for prodiginine aglycones is presented in the table below:

| Synthetic Strategy | Key Intermediates | Key Reactions | Reference |

| Convergent Synthesis | 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC), Substituted monopyrroles | Condensation reaction | nih.govnih.gov |

| MBC Synthesis | 4-methoxy-3-pyrrolin-2-one | Multistep synthesis | bris.ac.uk |

| MBC Synthesis | Pyrrole derivatives | Photochemical [4+2] cycloaddition | chim.it |

| Tambjamine Synthesis | Bipyrrole aldehyde, Various amines | Reductive amination | anu.edu.au |

Semisynthetic Modifications of Naturally Occurring Prodiginines

Semisynthesis offers a powerful alternative to total synthesis, especially for complex natural products that can be isolated in reasonable quantities from natural sources. uni-duesseldorf.de This approach involves the chemical modification of the natural product to generate derivatives that may possess improved biological activities or provide insights into structure-activity relationships. uni-duesseldorf.de

For prodiginines, semisynthesis often focuses on modifying the peripheral substituents of the tripyrrole core. Natural prodigiosin (B1679158) can be extracted from bacterial cultures and then subjected to various chemical transformations. uni-duesseldorf.de These modifications can include alterations to the alkyl chains or functional groups on the pyrrole rings.

One notable example is the preparation of prodigiosin derivatives through the chemical modification of the natural pigment. nih.gov Such modifications can influence the compound's lipophilicity and electronic properties, which in turn can affect its biological activity.

Design and Synthesis of Novel Prodiginine Derivatives and Analogs

The design and synthesis of novel prodiginine derivatives are primarily driven by the need to develop compounds with enhanced potency and selectivity for specific biological targets, as well as to reduce toxicity. acs.org The synthesis of such analogs often follows the same principles as the total synthesis of the natural products, but with the deliberate introduction of structural variations.

Researchers have synthesized a wide array of prodiginine analogs by modifying different parts of the molecule. For instance, a library of B-ring functionalized prodiginines and tambjamines was synthesized to evaluate their antimalarial activity. acs.org This study demonstrated that the C-ring of prodiginines could be replaced by an alkylamine to create tambjamine analogs with retained or even enhanced potency. acs.org Furthermore, substitutions at the 3- and 4-positions of the B-ring were well-tolerated. acs.org

Another study focused on the synthesis of 2-(p-hydroxybenzyl)-prodigiosins and isoheptylprodigiosin, which exhibited potent antiplasmodial activity. nih.gov The synthesis of these analogs involved the construction of different MBC analogs and their subsequent coupling with appropriate monopyrroles. nih.gov

The generation of novel derivatives is not limited to total synthesis. Mutasynthesis, a technique that combines biosynthesis and chemical synthesis, has also been employed. uni-duesseldorf.dempg.de In this approach, a mutant strain of a prodigiosin-producing bacterium that is blocked in a specific step of the biosynthetic pathway is fed with synthetic analogs of the natural precursor. The bacterial enzymes then incorporate the synthetic analog to produce a novel prodiginine derivative. uni-duesseldorf.de This method has been successfully used to generate new prodigiosin derivatives with altered alkyl substitutions. rsc.org

Methodologies for Targeted Chemical Modification and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. rjsocmed.com For prodiginines, SAR studies have provided valuable insights into the structural features required for their various biological effects.

Targeted chemical modifications are systematically performed to probe the importance of different regions of the prodiginine scaffold. These modifications typically include:

Variation of the A-ring: The terminal non-alkylated pyrrole ring (A-ring) has been shown to be important for antimalarial activity. Replacing it with other aromatic systems like indole (B1671886) or phenyl groups led to a significant decrease in potency. bris.ac.uk

Modification of the B-ring: Substitutions on the central pyrrole ring (B-ring) have been explored. Short alkyl substitutions at the 3- and 4-positions were found to be well-tolerated in antimalarial prodiginines. acs.org

Alteration of the C-ring: The substituents on the third pyrrole ring (C-ring) play a critical role in the biological activity. SAR studies have shown that the nature and position of alkyl or aryl substituents on the C-ring significantly influence the anticancer and antimalarial potency of prodiginines. bris.ac.ukacs.org

The following table summarizes key SAR findings for prodiginine analogs:

| Modified Region | Structural Variation | Impact on Biological Activity | Reference |

| A-ring | Replacement with indole, phenyl, thiophene, furan | Diminished antimalarial activity | bris.ac.uk |

| B-ring | Short alkyl substitutions at positions 3 and 4 | Potency retained in antimalarial analogs | acs.org |

| C-ring | Replacement with alkylamine (Tambjamines) | Retained/enhanced antimalarial potency | acs.org |

| C-ring | Variation of alkyl/aryl substituents | Significant influence on anticancer and antimalarial activity | bris.ac.ukacs.org |

These SAR studies guide the design of new prodiginine derivatives with improved therapeutic potential. The insights gained from these studies are essential for the development of prodiginine-based drugs. rjsocmed.com

Molecular Mechanisms of Action of Rhodilubin B

Interaction with Biological Macromolecules

The cytotoxic effects of anthracyclines are largely attributed to their direct interactions with DNA and essential nuclear enzymes.

DNA Intercalation Studies and Binding Specificity

A primary and well-established mechanism of action for anthracycline antibiotics is their ability to intercalate into DNA. wikipedia.orgnumberanalytics.comineosopen.org This process involves the insertion of the planar anthracycline chromophore, the aglycone, between adjacent base pairs of the DNA double helix. wikipedia.orgacs.org This interaction is stabilized by van der Waals forces and hydrophobic interactions between the drug and the DNA bases. acs.org

The intercalation disrupts the normal helical structure of DNA, causing it to unwind and elongate. This distortion interferes with fundamental cellular processes like DNA replication and transcription, ultimately inhibiting the synthesis of both DNA and RNA in rapidly dividing cells. wikipedia.orgresearchgate.net While many anthracyclines show a preference for intercalating at GC-rich sequences, the specific binding preferences for Rhodilubin B have not been detailed in available literature. The aminosugar moiety of the anthracycline molecule, which lies in the DNA's minor groove, is critical for the stability of the DNA-drug complex and influences the biological activity of the compound. ineosopen.org

Table 1: Key Factors in Anthracycline-DNA Intercalation

| Feature | Role in Intercalation | Consequence of Interaction |

|---|---|---|

| Planar Aglycone Core | Inserts between DNA base pairs | Causes local unwinding and deformation of the DNA helix |

| Aminosugar Moiety | Binds to the DNA minor groove | Stabilizes the drug-DNA complex and influences binding affinity |

| DNA Sequence | Preferred binding sites (often G-C rich) | Potential for sequence-specific targeting and transcription inhibition |

| Resulting DNA Damage | Helix distortion, strand separation | Inhibition of DNA replication and RNA transcription |

Topoisomerase Inhibition Mechanisms

Beyond simple intercalation, the most accepted mechanism for the cytotoxicity of anthracyclines is the poisoning of topoisomerase II (Top2). wikipedia.orgnumberanalytics.com Topoisomerase II is a vital nuclear enzyme that resolves DNA topological problems, such as supercoils and tangles, by creating transient double-strand breaks (DSBs) to allow for strand passage, followed by the religation of the DNA. wikipedia.orgnih.gov

Anthracyclines act as Top2 poisons by trapping this transient state. After the enzyme has cleaved the DNA, the intercalated anthracycline molecule stabilizes the "cleavable complex," a ternary structure composed of DNA, Top2, and the drug. wikipedia.orgnih.gov This action prevents the enzyme from resealing the DNA break. wikipedia.org The accumulation of these permanent, protein-linked DSBs is highly toxic to the cell, leading to genomic instability, growth arrest, and the initiation of programmed cell death (apoptosis). wikipedia.orgnih.gov Both isoforms of the enzyme, Top2α and Top2β, can be targeted, although their differential expression in cancer versus normal tissues, such as the heart, may account for both the therapeutic efficacy and the toxic side effects of these drugs. plos.orgoup.com

Protein Binding and Modulation of Enzyme Activity

The primary protein targets for Rhodilubin B, as an anthracycline, are the topoisomerase II enzymes. However, the modulation of other enzyme activities and protein interactions is also a feature of this drug class. For instance, the quinone moiety of the anthracycline structure can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). numberanalytics.comineosopen.org This can lead to oxidative damage of cellular components, including proteins and lipids, thereby altering their function.

Furthermore, some cardiac glycosides, another class of natural compounds, exert their effects by binding to and inhibiting the Na+/K+-ATPase pump, which demonstrates how small molecules can modulate the activity of essential enzymes. vscht.czempendium.comcvpharmacology.com While this is not the primary mechanism for anthracyclines, it illustrates the principle of enzyme modulation. Specific studies detailing the binding of Rhodilubin B to proteins other than topoisomerase or its modulation of other enzymatic activities are not widely available.

Cellular Pathway Modulation

The DNA damage and enzymatic inhibition caused by anthracyclines trigger profound responses in cellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Induction of Apoptosis in Preclinical Cellular Models

The DNA double-strand breaks generated by topoisomerase II poisoning are a powerful signal for the induction of apoptosis, or programmed cell death. nih.govgpoh.de This is a key mechanism by which anthracyclines eliminate cancer cells. ineosopen.org The cellular response to this damage typically involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. nih.govfrontiersin.org

Key events in anthracycline-induced apoptosis include:

Activation of p53: The tumor suppressor protein p53 is activated in response to DNA damage. ahajournals.orgfrontiersin.org Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax. nih.govfrontiersin.org

Mitochondrial Disruption: Pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. nih.govfrontiersin.org

Caspase Activation: In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving numerous cellular substrates. nih.govresearchgate.net

Studies on various anthracyclines, including doxorubicin (B1662922) and daunorubicin (B1662515), have consistently demonstrated the induction of apoptosis in a range of cancer cell lines, such as those from hematopoietic malignancies. researchgate.netbrieflands.com While specific preclinical data for Rhodilubin B is scarce, it is expected to induce apoptosis through these conserved anthracycline-mediated pathways.

Table 2: Key Mediators in Anthracycline-Induced Apoptosis

| Pathway Component | Role | Typical Anthracycline Effect |

|---|---|---|

| Topoisomerase II | Target enzyme | Inhibition leads to DNA double-strand breaks |

| p53 | Tumor suppressor, DNA damage sensor | Activated, leading to transcription of pro-apoptotic genes |

| Bax/Bcl-2 Family | Pro- and anti-apoptotic proteins | Increased Bax/Bcl-2 ratio, promoting mitochondrial permeabilization |

| Mitochondria | Central organelle in intrinsic apoptosis | Release of cytochrome c |

| Caspase-9 | Initiator caspase | Activated by the apoptosome |

| Caspase-3 | Effector caspase | Activated, leading to cleavage of cellular proteins and cell death |

Mechanisms of Cell Cycle Arrest

In addition to triggering apoptosis, the DNA damage induced by anthracyclines activates cell cycle checkpoints, which are surveillance mechanisms that halt cell cycle progression to allow time for DNA repair. ahajournals.org If the damage is too severe to be repaired, the cell is often directed towards apoptosis.

Anthracyclines have been shown to cause cell cycle arrest, most commonly at the G2/M phase. nih.govahajournals.orgresearchgate.net This arrest prevents cells with damaged DNA from entering mitosis. The molecular mechanism involves the DNA damage response pathway, which includes the activation of kinases like ATM. This signaling cascade leads to the stabilization of p53, which in turn induces the expression of cyclin-dependent kinase (CDK) inhibitors like p21. ashpublications.orglibretexts.org The p21 protein can inhibit the activity of cyclin-CDK complexes that are necessary for progression through the cell cycle, thereby enforcing the arrest. libretexts.org Studies on various leukemia cell lines treated with anthracycline derivatives have confirmed the induction of a G2/M arrest. researchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name | Class/Type |

|---|---|

| Rhodilubin B | Anthracycline |

| Rhodilubin A | Anthracycline |

| Doxorubicin | Anthracycline |

| Daunorubicin | Anthracycline |

| Cinerubin B | Anthracycline |

| Epirubicin (B1671505) | Anthracycline |

| Idarubicin | Anthracycline |

| Aclarubicin | Anthracycline |

| Pirarubicin | Anthracycline |

| Nemorubicin | Anthracycline |

| Dexrazoxane | Topoisomerase II Inhibitor |

| Sobuzoxane | Topoisomerase II Inhibitor |

| Merbarone | Topoisomerase II Inhibitor |

| XK469 | Topoisomerase II Inhibitor |

| Etoposide | Topoisomerase II Inhibitor |

| Methotrexate | Antimetabolite |

| 5-Fluorouracil | Antimetabolite |

| Vincristine | Vinca Alkaloid |

| Paclitaxel | Taxane |

| Digoxin | Cardiac Glycoside |

| Ouabain | Cardiac Glycoside |

| Digitoxin | Cardiac Glycoside |

Reactive Oxygen Species (ROS) Generation and Associated Oxidative Stress Responses

There is no specific information in the provided search results detailing the generation of reactive oxygen species (ROS) or associated oxidative stress responses as a direct result of exposure to Rhodilubin B. ROS, such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules that can be generated as byproducts of normal metabolic processes. wikipedia.orgnih.gov An imbalance between ROS production and the cell's ability to detoxify these reactive products leads to oxidative stress, which can cause damage to lipids, proteins, and DNA. mdpi.commdpi.com Cells possess antioxidant defense systems to counteract oxidative stress. nih.gov However, the interaction of Rhodilubin B with these systems or its potential to induce ROS production has not been documented in the available scientific literature.

Membrane Interactions and Effects on Cellular Permeability

Specific data on the direct interaction of Rhodilubin B with cellular membranes and its effects on permeability are not available in the provided search results. The cell membrane is a critical barrier that controls the passage of substances into and out of the cell. libretexts.org Its fluidity and permeability are influenced by its lipid and protein composition. mdpi.com

Disruption of Cytoplasmic Membrane Function

There is no information within the search results to suggest that Rhodilubin B disrupts cytoplasmic membrane function. The cytoplasmic membrane is essential for maintaining cellular integrity and regulating the transport of ions and nutrients. libretexts.org Various agents can alter membrane function, leading to changes in permeability and potential cell damage. uomustansiriyah.edu.iqnih.gov However, no studies were found that investigate or demonstrate such effects for Rhodilubin B.

Biological Activities of Rhodilubin B in Preclinical Models

Anticancer Activity Research

Rhodirubin B has been identified as a compound with antitumor properties. justia.comgoogle.com However, detailed public-domain research on its specific efficacy and mechanisms is limited.

In vitro Cytotoxicity against Diverse Cancer Cell Lines

While patents and chemical catalogs mention that Rhodithis compound possesses antitumor and cytotoxic properties, comprehensive studies detailing its in vitro activity against a diverse panel of human cancer cell lines are not extensively available in the reviewed literature. hodoodo.com Research on related anthracyclines often involves testing against murine leukemia cell lines such as P388 and L1210, but specific data, such as IC50 values for Rhodithis compound against a broad range of cell lines, is not specified in the available sources. ethernet.edu.etsemanticscholar.org

In vivo Antitumor Efficacy in Xenograft Models

The compound is noted for its antitumor activity in principle. google.com However, specific preclinical data from in vivo studies, such as those using xenograft models to assess the reduction in tumor volume or improvement in survival rates, are not detailed in the available scientific literature. nih.govresearchgate.netmdpi.comnih.gov Studies on other novel antineoplastic agents frequently report such data from xenograft models involving various cancers, but equivalent detailed reports for Rhodithis compound were not found. researchgate.net

Investigations into Antimetastatic Mechanisms in Preclinical Settings

The metastatic spread of cancer is a primary cause of mortality, making antimetastatic agents a critical area of research. nih.gov This process involves multiple steps, including invasion, intravasation, and colonization of distant organs. nih.gov While various natural products are being investigated for their potential to inhibit these metastatic processes, specific preclinical studies into the antimetastatic mechanisms of Rhodithis compound have not been reported in the reviewed literature. nih.gov

Antibacterial Activity Research

This compound has demonstrated inhibitory effects against various microorganisms, particularly Gram-positive bacteria. google.com

Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains

This compound exhibits potent activity against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is more limited, a common characteristic for many antibiotics due to the structural differences in bacterial cell walls. wikipedia.org The minimum inhibitory concentrations (MICs) determined for Rhodithis compound against a selection of bacterial strains are presented below.

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|---|

| Staphylococcus aureus 209P | Gram-Positive | 0.1 |

| Bacillus subtilis PCI 219 | Gram-Positive | 0.1 |

| Sarcina lutea PCI 1001 | Gram-Positive | 0.05 |

| Mycobacterium smegmatis ATCC 607 | Gram-Positive | 1.6 |

| Escherichia coli NIHJ | Gram-Negative | >100 |

| Shigella sonnei | Gram-Negative | 50 |

| Salmonella enteritidis | Gram-Negative | >100 |

| Klebsiella pneumoniae | Gram-Negative | >100 |

| Pseudomonas aeruginosa | Gram-Negative | >100 |

In vitro Efficacy against Multidrug-Resistant Pathogenic Bacteria

The rise of multidrug-resistant (MDR) bacteria is a significant global health challenge, necessitating the search for new effective antimicrobial agents. frontiersin.orgnih.gov While there is extensive research into the efficacy of various compounds against MDR strains like methicillin-resistant Staphylococcus aureus (MRSA), there is no specific data in the reviewed literature detailing the in vitro efficacy of Rhodithis compound against such pathogenic bacteria. biomedpharmajournal.orgmdpi.com

Detailed Investigations into Antibacterial Mechanisms of Action

Rhodilubin B, an anthracycline glycoside antibiotic, demonstrates significant efficacy against Gram-positive bacteria and also exhibits activity against Mycobacterium species. nih.gov While detailed mechanistic studies specifically on Rhodilubin B are not extensively documented in publicly available research, its mechanism of action can be largely inferred from its structural similarity to other well-studied anthracyclines, such as the closely related compound Rhodirubin A and the broader class of anthracycline antibiotics. nih.govscielo.br The primary antibacterial mechanisms are believed to involve the inhibition of crucial cellular processes, including protein and nucleic acid synthesis. uobaghdad.edu.iqsigmaaldrich.com

A principal mode of action for anthracyclines is the disruption of protein synthesis. uobaghdad.edu.iq This is achieved by targeting the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. It is proposed that Rhodilubin B, like its analogue Rhodirubin A, binds to the 50S subunit of the bacterial ribosome. scielo.br This interaction likely occurs at or near the peptidyl transferase center, a critical region for peptide bond formation. By binding to the ribosome, the antibiotic can obstruct the elongation of the polypeptide chain, thereby halting protein production and leading to a bacteriostatic or bactericidal effect. uobaghdad.edu.iqyoutube.com

In addition to protein synthesis inhibition, anthracyclines are known to interfere with nucleic acid synthesis. sigmaaldrich.com This class of compounds can function as topoisomerase II inhibitors. nih.gov Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By inhibiting topoisomerase II, anthracyclines can lead to the accumulation of DNA double-strand breaks, a form of severe cellular damage that can trigger cell death. nih.gov Some anthracyclines are also capable of intercalating into the DNA double helix, which can disrupt DNA replication and transcription processes. scielo.br

Furthermore, some studies on related compounds suggest potential interactions with the bacterial cell wall. For instance, Rhodirubin A has been noted to exhibit synergistic activity with β-lactam antibiotics, which are known to disrupt cell wall synthesis. scielo.br This suggests that while not its primary mechanism, Rhodilubin B might also have effects that complement cell wall-targeting agents, although this requires further specific investigation.

The following table summarizes the likely antibacterial mechanisms of action for Rhodilubin B based on evidence from related compounds.

| Mechanism of Action | Target | Effect | Supporting Evidence (by analogy) |

| Inhibition of Protein Synthesis | 50S Ribosomal Subunit | Blocks peptide chain elongation | Studies on Rhodirubin A show binding to the peptidyl transferase center. scielo.br |

| Inhibition of Nucleic Acid Synthesis | Topoisomerase II, DNA | Induces DNA double-strand breaks, disrupts replication and transcription | General mechanism for anthracycline antibiotics. nih.govsigmaaldrich.com |

| Potential Cell Wall Disruption Synergy | Cell Wall Synthesis Pathway | Enhances the effect of β-lactam antibiotics | Observed synergy of Rhodirubin A with β-lactams. scielo.br |

Other Noted Biological Activities in Research Models

Beyond its antibacterial properties, Rhodilubin B has demonstrated notable biological activity in other preclinical research models, particularly as an anti-tumor agent. Research has indicated that Rhodilubin B exhibits inhibitory effects against murine L1210 leukemia. This anti-leukemic activity is a characteristic shared with its counterpart, Rhodirubin A, and other members of the anthracycline family, which are widely used in cancer chemotherapy.

Preclinical studies have shown that Rhodilubin B can prolong the survival time of mice inoculated with L1210 leukemia cells. The anti-tumor mechanism of anthracyclines is generally attributed to their ability to interfere with DNA and RNA synthesis in rapidly dividing cancer cells. As mentioned in the antibacterial context, these compounds can intercalate into DNA and inhibit topoisomerase II, leading to catastrophic DNA damage and triggering apoptosis (programmed cell death) in cancer cells. nih.govsigmaaldrich.com

The table below outlines the observed anti-leukemic activity of Rhodilubin B in a preclinical model.

| Preclinical Model | Observed Effect | Likely Mechanism |

| Mouse model with L1210 leukemia | Marked inhibitory effects on leukemia cells. | Inhibition of topoisomerase II, DNA intercalation leading to apoptosis. |

It is important to note that while these preclinical findings are significant, they represent early-stage research. The development of anthracyclines for clinical use often faces challenges related to toxicity, and further investigation is required to fully understand the therapeutic potential and safety profile of Rhodilubin B.

Structure Activity Relationship Sar Studies of Rhodilubin B and Its Analogs

Influence of the Glycosidic Moiety on Biological Activity and Specificity

Future research should focus on synthesizing analogs of Rhodilubin B with modified sugar residues. Key questions to be addressed include:

How does the alteration, substitution, or removal of individual sugar units within the glycosidic chain impact the compound's minimum inhibitory concentration (MIC) against various bacterial strains?

Does the nature of the glycosidic linkages (e.g., α- or β-anomers) influence the biological activity and specificity of Rhodilubin B?

Could the introduction of different sugar moieties, such as aminosugars or deoxysugars not naturally present in Rhodilubin B, enhance its therapeutic index?

A comparative analysis with its close analog, Rhodirubin A, which differs in its glycosylation pattern, could provide initial insights into the role of the sugar moiety. queensu.ca

Impact of Anthracyclinone Aglycone Modifications on Efficacy Profiles

The aglycone, or non-sugar, part of Rhodilubin B is an anthracyclinone core, a structure common to many potent anticancer agents. Modifications to this tetracyclic system can dramatically alter the compound's efficacy, mechanism of action, and toxicity profile. For Rhodilubin B, there is a dearth of studies exploring such modifications.

Systematic derivatization of the anthracyclinone core is a critical next step. This would involve:

Introducing or modifying substituents on the aromatic rings of the anthracyclinone.

Altering the oxidation state of the quinone moiety.

Modifying the side chain attached to the A-ring.

The resulting analogs would need to be evaluated for their antibacterial and cytotoxic activities to establish a clear SAR. Data from these studies could be compiled into tables to visualize the impact of specific structural changes on biological efficacy.

Stereochemical Considerations in Activity and Selectivity Profiles

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target. cardiff.ac.ukuou.ac.in Rhodilubin B possesses multiple chiral centers, and the specific configuration of each is likely essential for its function.

There is currently no published research on the stereochemical aspects of Rhodilubin B's activity. A comprehensive SAR study would require:

The synthesis and biological evaluation of all possible stereoisomers of Rhodilubin B.

Analysis of how the absolute configuration at each chiral center affects target binding and biological activity.

Investigation into whether specific stereoisomers exhibit differential selectivity for bacterial versus mammalian cells.

Understanding the stereochemical requirements for activity is fundamental for designing more potent and selective analogs.

Computational and Cheminformatics Approaches to SAR Analysis and Lead Optimization

In the absence of extensive empirical data, computational and cheminformatics tools offer a powerful approach to predict the SAR of Rhodilubin B and guide the design of new analogs. nih.govnih.govnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into the molecular basis of Rhodilubin B's activity.

A computational approach to the SAR of Rhodilubin B would involve:

Molecular Docking: Simulating the binding of Rhodilubin B and its virtual analogs to potential biological targets, such as bacterial ribosomes or DNA gyrase, to predict binding affinities and modes of interaction.

QSAR Modeling: Developing mathematical models that correlate the structural features of a series of Rhodilubin B analogs with their observed biological activities. This can help identify key structural determinants of efficacy.

Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify novel analogs of Rhodilubin B with potentially improved properties.

These computational studies could generate predictive models and prioritize the synthesis of the most promising lead compounds for further experimental validation.

Advanced Research Methodologies in Rhodilubin B Studies

Omics Technologies in Mechanism Elucidation (e.g., Proteomics, Metabolomics, Transcriptomics)

To decipher the biological pathways modulated by Rhodilubin B, "omics" technologies are indispensable. These high-throughput methods allow for a global analysis of molecules within a biological system, offering an unbiased view of the changes induced by the compound. mdpi.com

Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell at a specific time. By treating cells or tissues with Rhodilubin B and comparing their transcriptomes to untreated controls, researchers can identify which genes are upregulated or downregulated. This provides clues about the cellular processes affected, such as cell cycle regulation, apoptosis, or inflammatory responses.

Proteomics: As proteins are often the direct targets of bioactive compounds, proteomics is crucial for understanding the mechanism of action. nih.gov This technology quantifies the entire protein complement of a cell or tissue. Following exposure to Rhodilubin B, changes in protein expression, post-translational modifications, and protein-protein interactions can be detected. This can directly help in identifying the molecular targets of Rhodilubin B and the downstream signaling pathways it influences.

Metabolomics: This field involves the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. frontiersin.org By analyzing the metabolic profile after Rhodilubin B treatment, scientists can understand its impact on cellular metabolism. mdpi.com For instance, alterations in specific metabolic pathways, such as glycolysis or lipid metabolism, can reveal the functional consequences of the compound's activity. nih.gov

The integration of these omics platforms provides a multi-layered understanding of Rhodilubin B's biological effects, enabling researchers to connect changes in gene expression to alterations in protein function and subsequent metabolic shifts. nih.gov

Table 1: Application of Omics Technologies in Rhodilubin B Research

| Omics Technology | Research Question Addressed | Example Findings from a Hypothetical Study |

| Transcriptomics | Which genes does Rhodilubin B affect? | Upregulation of genes involved in apoptosis; downregulation of cell cycle progression genes. |

| Proteomics | What are the protein targets of Rhodilubin B? | Increased phosphorylation of a specific kinase; altered levels of structural proteins. |

| Metabolomics | How does Rhodilubin B alter cellular metabolism? | A significant shift in the Krebs cycle intermediates; changes in cellular lipid composition. |

Advanced Imaging Techniques for Intracellular Localization and Target Engagement Studies

Visualizing where a compound accumulates within a cell and whether it engages with its intended target is critical for validating its mechanism of action. Advanced imaging techniques offer high-resolution spatial and temporal information about Rhodilubin B's subcellular journey.

Techniques such as confocal fluorescence microscopy are fundamental. By chemically attaching a fluorescent tag to Rhodilubin B, its location within cellular compartments (e.g., nucleus, mitochondria, cytoplasm) can be tracked in real-time in living cells. Co-localization studies, using fluorescently labeled antibodies against specific organelle markers, can confirm the precise subcellular destination of the compound.

For higher resolution, super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) or Structured Illumination Microscopy (SIM), can overcome the diffraction limit of light, allowing for visualization at the nanoscale. This could potentially allow researchers to see Rhodilubin B interacting with specific macromolecular complexes.

Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be employed to study target engagement directly within the cell. By labeling Rhodilubin B and its putative protein target with a FRET pair of fluorophores, the proximity between the two can be measured, providing evidence of a direct binding interaction.

Table 2: Comparison of Advanced Imaging Techniques for Studying Rhodilubin B

| Imaging Technique | Primary Application | Advantage | Potential Limitation |

| Confocal Microscopy | Subcellular localization | Widely available; good for live-cell imaging. | Resolution limited by diffraction of light. |

| Super-Resolution Microscopy | High-resolution localization | Nanoscale resolution; detailed structural context. | Can be phototoxic; complex data analysis. |

| FRET Imaging | Target engagement studies | Provides evidence of direct molecular interaction. | Requires labeling of both compound and target. |

| Ion Beam Analysis (IBA) | Elemental localization and quantification | High sensitivity for trace elements at a subcellular level. nih.gov | Does not provide cellular structure detail on its own. nih.gov |

Computational Modeling and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational approaches are powerful predictive tools that complement experimental work by providing atomic-level insights into how Rhodilubin B interacts with potential biological targets. nih.gov These in silico methods can significantly accelerate the process of hypothesis generation and refinement. mdpi.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. numberanalytics.com Researchers can use molecular docking to screen large libraries of known protein structures to identify potential targets for Rhodilubin B. The results can rank potential targets based on predicted binding energy, guiding subsequent experimental validation.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations simulate the movement of atoms in the ligand-target complex over time. nih.gov This provides a more realistic view of the binding event, allowing researchers to assess the stability of the predicted binding pose, understand the conformational changes that may occur upon binding, and calculate binding free energies with greater accuracy. mdpi.comnumberanalytics.com These simulations are crucial for understanding the dynamic nature of the interaction between Rhodilubin B and its target. chemrxiv.org

These computational studies can guide the design of Rhodilubin B derivatives with improved binding affinity and selectivity, a process known as structure-based drug design.

Table 3: Workflow for Computational Analysis of Rhodilubin B

| Step | Description | Tools/Methods | Outcome |

| 1. Target Identification | Identify potential protein targets of Rhodilubin B. | Literature review; bioinformatics databases. | A list of candidate proteins for docking studies. |

| 2. Molecular Docking | Predict the binding mode of Rhodilubin B to each target. | AutoDock, Glide, or similar software. | Ranked list of binding poses and scores. |

| 3. MD Simulation | Simulate the dynamic behavior of the top-ranked complex. | GROMACS, AMBER, or similar software. | Assessment of binding stability and interaction dynamics. |

| 4. Binding Free Energy Calculation | Quantify the strength of the ligand-target interaction. | MM/PBSA or MM/GBSA methods. | A more accurate estimation of binding affinity. |

High-Throughput Screening Platforms for Novel Rhodilubin B Derivatives and Drug Candidates

Once the biological activity and target of Rhodilubin B are established, high-throughput screening (HTS) provides a platform for discovering new molecules with similar or improved properties. bmglabtech.com HTS involves the automated testing of large numbers of compounds for their ability to modulate a specific biological target. drugtargetreview.com

An HTS campaign focused on Rhodilubin B could take two main directions:

Screening for Analogs: A library of compounds structurally related to Rhodilubin B can be screened to establish structure-activity relationships (SAR). This helps identify the key chemical features of Rhodilubin B that are essential for its activity.

Screening for Novel Scaffolds: Large, diverse chemical libraries can be screened to identify entirely new classes of molecules that produce the same biological effect as Rhodilubin B. japsonline.com These "hits" can serve as starting points for developing new drug candidates. bmglabtech.com

The development of a robust HTS assay is critical. This typically involves miniaturizing a biological assay into a microplate format (e.g., 384- or 1536-well plates) that can be read by automated detectors. wikipedia.org Detection methods are often based on fluorescence, luminescence, or absorbance, chosen for their sensitivity and amenability to automation.

Table 4: Key Components of an HTS Campaign for Rhodilubin B Derivatives

| Component | Description | Example |

| Target | The specific biological molecule (e.g., enzyme, receptor) that Rhodilubin B modulates. | A purified kinase identified through proteomics. |

| Compound Library | A large collection of chemical compounds for testing. | A diverse library of 100,000 small molecules. |

| Assay | The biological test used to measure the effect of the compounds on the target. | A fluorescence-based kinase activity assay. |

| Automation | Robotic systems for liquid handling, plate transport, and detection. | Integrated workstations with robotic arms and plate readers. |

| Data Analysis | Software to process the large volumes of data and identify "hits". | Statistical methods to identify compounds with significant activity. |

Future Directions and Translational Challenges in Rhodilubin B Research

Elucidating Undiscovered Biosynthetic Pathways and Regulatory Mechanisms

A fundamental challenge in the study of novel natural products is understanding their biogenesis. The biosynthetic pathway of Rhodilubin B remains largely uncharacterized. Elucidating this pathway is a critical first step, as it provides the genetic blueprint necessary for both yield improvement and the bio-engineering of novel analogs.

Future research must focus on identifying the biosynthetic gene cluster (BGC) responsible for Rhodilubin B production in its native organism. Modern genome mining techniques, which correlate genomic data with metabolomic profiles, are a powerful starting point. mdpi.commdpi.com Once a putative BGC is identified, its function must be confirmed, typically through heterologous expression in a well-characterized host strain, such as Streptomyces albus or Escherichia coli. mdpi.comnih.gov This "cluster to compound" approach can definitively link a set of genes to the production of the molecule. mdpi.com

Further detailed investigation will require a combination of techniques to assign functions to individual genes within the cluster. This involves systematic gene deletions or mutations, followed by analysis of the resulting metabolic profile to identify pathway intermediates or shunt products. mdpi.comrsc.org Feeding experiments with isotope-labeled precursors can also help decipher the sequence of enzymatic reactions. mdpi.com Understanding the regulatory elements that control the expression of the BGC—such as pathway-specific promoters, activators, or repressors—is equally important for developing strategies to enhance production.

Table 1: General Methodologies for Biosynthetic Pathway Elucidation

| Step | Technique | Purpose |

| 1. Identification | Genome Mining & Bioinformatics | Predict and locate the putative Biosynthetic Gene Cluster (BGC) in the producer's genome. nih.gov |

| 2. Confirmation | Heterologous Expression | Transfer the BGC into a model host organism to confirm it produces the compound of interest. mdpi.comnih.gov |

| 3. Functional Analysis | Gene Deletion/Mutation | Systematically inactivate genes within the cluster to determine their specific role in the pathway. rsc.org |

| 4. Pathway Mapping | Precursor Feeding Studies | Supply labeled substrates to trace the flow of atoms through the biosynthetic assembly line. mdpi.com |

| 5. Regulatory Analysis | Transcriptional Analysis | Identify and characterize the genetic switches (promoters, repressors) that control the activity of the BGC. |

Rational Design of Highly Potent and Selective Rhodilubin B Analogs

The native structure of a natural product is rarely optimized for therapeutic use. Rational design and medicinal chemistry are essential to improve properties like potency, selectivity, and pharmacokinetic profiles. For Rhodilubin B, this process is in its infancy due to the lack of a confirmed molecular target and established structure-activity relationships (SAR).

The initial step in this direction involves the semi-synthesis or total synthesis of a library of Rhodilubin B analogs. mdpi.comsioc-journal.cn These efforts would focus on systematically modifying the peripheral functional groups of the Rhodilubin B scaffold. The goal is to probe how changes to its chemical architecture affect its biological activity. Establishing a robust SAR is crucial for identifying the "pharmacophore"—the essential features of the molecule required for activity—and the "auxophore"—the parts that can be modified to fine-tune its properties. researchgate.net

As knowledge of the biological target emerges (see Section 9.3), computational methods such as molecular docking can be employed to predict how analogs will interact with the target. derpharmachemica.com This in-silico approach can prioritize the synthesis of compounds with a higher likelihood of success, making the design process more efficient. The ultimate aim is to create analogs that possess enhanced potency against the desired target while minimizing off-target effects.

Table 2: Key Strategies in Rational Analog Design

| Strategy | Description | Desired Outcome |

| Structure-Activity Relationship (SAR) | Synthesize and test a series of related compounds to determine which molecular features are critical for biological activity. rsc.orgnih.gov | A predictive model for designing more active compounds. |

| Functional Group Modification | Alter or substitute chemical groups on the core scaffold. | Improve potency, selectivity, solubility, or metabolic stability. |

| Scaffold Hopping/Isosteric Replacement | Replace parts of the molecular structure with other chemical groups that have similar physical or electronic properties. | Retain activity while improving other drug-like properties. rsc.org |

| Computational Modeling & Docking | Use computer simulations to model the interaction between an analog and its biological target. derpharmachemica.com | Prioritize synthetic targets and guide design efforts. |

Exploring New Biological Targets and Novel Mechanisms of Action

A major challenge in antibacterial drug discovery is the rise of resistance to existing drug classes. Therefore, compounds that act on novel biological targets are of immense interest. nih.gov A promising avenue for future Rhodilubin B research is the exploration of its potential interaction with non-protein targets, such as regulatory RNA structures.

One such target of exceptional interest is the T-box riboswitch , a mechanism of gene regulation found in many Gram-positive bacteria, including major pathogens. researchgate.netnih.gov This highly conserved RNA element is located in the leader sequence of messenger RNAs (mRNAs) for genes involved in amino acid metabolism, such as aminoacyl-tRNA synthetases. nih.govuchicago.edu The T-box riboswitch directly binds to a specific transfer RNA (tRNA) and senses its aminoacylation (charged) status. mdpi.com If the tRNA is uncharged, the riboswitch adopts a conformation that allows transcription of the downstream gene to proceed (antitermination). uchicago.edu If the tRNA is charged, a conformational change occurs that terminates transcription. uchicago.edu This feedback loop is essential for bacterial survival but is absent in humans, making it an ideal antibacterial target. researchgate.netuchicago.edu

Future research should investigate whether Rhodilubin B or its derivatives can function as inhibitors of the T-box riboswitch. Small molecules could potentially disrupt its function by binding to an allosteric site, locking the RNA in the terminator conformation and thereby shutting down the production of essential proteins. researchgate.net Other potential mechanisms common to alkaloids, such as the disruption of cell membranes, inhibition of protein synthesis, or interference with DNA function, should also be systematically investigated. mdpi.comnih.gov

Table 3: The T-Box Riboswitch: A Novel Antibacterial Target

| Feature | Description |

| Identity | A structured non-coding RNA element in the 5' untranslated region of certain bacterial mRNAs. nih.gov |

| Function | Senses the amino acid charging status of tRNA to regulate the expression of downstream genes. mdpi.com |

| Mechanism | An uncharged tRNA stabilizes an "antiterminator" structure, allowing gene transcription. A charged tRNA fails to do so, leading to the formation of a "terminator" structure that halts transcription. uchicago.edu |

| Therapeutic Potential | Essential for many Gram-positive bacteria but absent in humans, offering a selective target for new antibiotics. researchgate.net |

| Inhibition Strategy | A small molecule could bind the riboswitch and force it into the terminator conformation, blocking the synthesis of essential enzymes. |

Development of Sustainable and Scalable Production Strategies for Rhodilubin B and its Derivatives

To translate a promising compound into a viable therapeutic candidate, it must be produced in sufficient quantities for preclinical and clinical studies. This requires moving from small-scale laboratory cultures to a sustainable and scalable production platform.

Two primary strategies can be pursued for Rhodilubin B. The first involves optimizing the fermentation process using the native producing organism. This empirical approach involves systematically adjusting culture parameters—such as media components, pH, temperature, and aeration—to maximize the yield of the desired compound. nih.govusda.gov While effective to a point, yields from wild-type organisms are often limited by complex native regulatory circuits.

A more powerful and scalable long-term strategy is heterologous production . This approach leverages the tools of synthetic biology and relies on the successful elucidation of the biosynthetic gene cluster (see Section 9.1). The entire BGC is transferred into a well-characterized industrial host organism, such as E. coli or Bacillus subtilis, which are known for their robust growth and high production yields in large-scale fermenters. nih.govfrontiersin.org This method decouples the production of the compound from the slow growth or complex regulation of its native host, allowing for more reliable and higher-titer manufacturing. frontiersin.org Furthermore, once the pathway is housed in a tractable host, it can be further engineered to increase flux towards the final product or to produce novel derivatives. biorxiv.org

Table 4: Comparison of Production Strategies for Rhodilubin B

| Strategy | Advantages | Challenges |

| Fermentation Optimization of Native Producer | - Does not require genetic knowledge.- Keeps the compound in its natural metabolic context. | - Often results in low and unpredictable yields.- Native organism may be difficult to grow at scale.- Process optimization can be slow and labor-intensive. researchgate.net |

| Heterologous Production in an Industrial Host | - High potential for large-scale, cost-effective production.- Production is more reliable and controllable. frontiersin.org- Enables pathway engineering for yield improvement and analog synthesis. biorxiv.org | - Requires complete identification and characterization of the biosynthetic gene cluster.- Codon usage and enzyme expression may need optimization.- The host may lack necessary precursor molecules. |

Q & A

Q. What are the established methods for synthesizing and characterizing Rhodirubin B, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols for this compound should include step-by-step procedures for precursor selection, reaction conditions (e.g., temperature, solvent systems), and purification techniques (e.g., column chromatography). Characterization requires spectroscopic methods (NMR, IR, UV-Vis) and chromatographic analysis (HPLC) to confirm structural integrity. To ensure reproducibility, researchers must document detailed experimental parameters (e.g., solvent purity, reaction time) and provide raw spectral data in supplementary materials .

- Table 1 : Key Characterization Techniques

| Technique | Purpose | Critical Parameters |

|---|---|---|

| HPLC | Purity assessment | Column type, mobile phase, flow rate |

| NMR | Structural confirmation | Solvent, resonance assignments |

| Mass Spectrometry | Molecular weight verification | Ionization method, resolution |

Q. What analytical techniques are most effective for determining the purity and stability of this compound under varying experimental conditions?